molecular formula C17H17N3O3 B10981412 N-(2,4-dimethoxyphenyl)-2-methyl-1H-benzimidazole-6-carboxamide

N-(2,4-dimethoxyphenyl)-2-methyl-1H-benzimidazole-6-carboxamide

Cat. No.: B10981412
M. Wt: 311.33 g/mol
InChI Key: YZGOEBARLHNNAD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings, and a carboxamide group attached to the 5th position of the benzimidazole ring. The 2,4-dimethoxyphenyl group attached to the nitrogen atom of the benzimidazole ring further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where the nitrogen atom of the benzimidazole ring attacks an electrophilic carbon atom of a 2,4-dimethoxyphenyl halide.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the benzimidazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of N-(2,4-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized benzimidazole derivatives, while reduction may yield reduced benzimidazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial RNA polymerase, leading to the suppression of bacterial gene transcription and subsequent bacterial cell death. In cancer cells, it may disrupt key signaling pathways, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: This compound has similar structural features and has been studied for its antiproliferative activity.

    N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea: This compound has been investigated for its potential therapeutic applications in various diseases, including cancer and inflammation.

Uniqueness

N-(2,4-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxamide is unique due to its specific combination of a benzimidazole core, a 2,4-dimethoxyphenyl group, and a carboxamide group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-methyl-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C17H17N3O3/c1-10-18-13-6-4-11(8-15(13)19-10)17(21)20-14-7-5-12(22-2)9-16(14)23-3/h4-9H,1-3H3,(H,18,19)(H,20,21)

InChI Key

YZGOEBARLHNNAD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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